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Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FD-1080, a near-infrared II

(NIR-II) fluorophore, for in vivo imaging experiments. The protocols cover experimental design,

execution, and detailed data analysis techniques critical for preclinical research and drug

development.

Introduction to FD-1080 Imaging
FD-1080 is a small-molecule fluorophore with excitation and emission spectra in the NIR-II

window (excitation ~1064 nm, emission ~1080 nm).[1][2] This spectral range offers significant

advantages for in vivo imaging, including deeper tissue penetration, reduced photon scattering,

and lower tissue autofluorescence compared to traditional visible and NIR-I imaging.[3] These

properties make FD-1080 an ideal agent for high-resolution, deep-tissue imaging of

vasculature, organ perfusion, and dynamic physiological processes.[4] When complexed with

fetal bovine serum (FBS), the quantum yield of FD-1080 can be significantly increased.[4]

Experimental Protocols
In Vitro Cell Staining Protocol
This protocol outlines the steps for staining cells in suspension or adherent cultures with FD-
1080 for fluorescence microscopy or flow cytometry.
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FD-1080 stock solution (10 mM in DMSO)

Phosphate-buffered saline (PBS)

Cell culture medium

Trypsin (for adherent cells)

Centrifuge

Fluorescence microscope or flow cytometer

Procedure:

Prepare FD-1080 Working Solution: Dilute the 10 mM FD-1080 stock solution in warm PBS

to a final working concentration of 2-10 µM. Sterilize the working solution by passing it

through a 0.2 µm filter.[5]

Cell Preparation:

Suspension Cells: Centrifuge the cell suspension to pellet the cells. Wash the cells twice

with PBS, centrifuging for 5 minutes each time.[5]

Adherent Cells: Aspirate the culture medium and detach the cells using trypsin. Centrifuge

the detached cells, remove the supernatant, and wash twice with PBS.[5]

Staining: Resuspend the cell pellet in 1 mL of the FD-1080 working solution and incubate at

room temperature for 10-30 minutes.[5]

Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the

supernatant. Wash the cells twice with PBS for 5 minutes each to remove unbound dye.[5]

Imaging: Resuspend the final cell pellet in 1 mL of PBS or serum-free medium for analysis

on a fluorescence microscope or flow cytometer equipped for NIR-II detection.[5]

In Vivo Imaging Protocol (Mouse Model)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15553411?utm_src=pdf-body
https://www.benchchem.com/product/b15553411?utm_src=pdf-body
https://www.benchchem.com/product/b15553411?utm_src=pdf-body
https://www.invivochem.com/fd-1080.html
https://www.invivochem.com/fd-1080.html
https://www.invivochem.com/fd-1080.html
https://www.benchchem.com/product/b15553411?utm_src=pdf-body
https://www.invivochem.com/fd-1080.html
https://www.invivochem.com/fd-1080.html
https://www.invivochem.com/fd-1080.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the intravenous administration of FD-1080 for in vivo vascular and

organ imaging in a mouse model.

Materials:

FD-1080 stock solution (10 mM in DMSO)

Sterile PBS

In vivo imaging system with a 1064 nm laser and an InGaAs camera

Anesthesia (e.g., isoflurane)

Syringes and needles for intravenous injection

Procedure:

Prepare FD-1080 Injection Solution: Prepare an 80 µM working solution of FD-1080 in sterile

PBS.[5]

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.

Maintain the animal's body temperature throughout the imaging session.

Baseline Imaging: Acquire pre-injection (baseline) images of the region of interest (e.g.,

hindlimb, brain, abdomen).

FD-1080 Administration: Administer 200 µL of the 80 µM FD-1080 working solution via

intravenous injection (e.g., tail vein).[5]

Dynamic Imaging: Begin image acquisition immediately after injection to capture the dynamic

vascular perfusion. Continue imaging for 10-20 minutes or as required by the experimental

design.[5]

Post-Imaging: Monitor the animal during recovery from anesthesia.

Data Analysis Techniques
Image Pre-processing
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Raw NIR-II image data requires pre-processing to correct for artifacts and enhance signal

quality.

Table 1: Image Pre-processing Steps

Step Description Rationale

Motion Correction

Aligns sequential frames in a

time-series acquisition to

compensate for animal

movement (e.g., respiratory

motion). Algorithms like

Fourier-transform based

approaches can be used.[1]

Reduces motion blur and

ensures accurate tracking of

features over time.

Background Subtraction

Subtracts the background

fluorescence signal from the

images. This can be achieved

by defining a region of interest

(ROI) in an area with no

specific signal and subtracting

the mean intensity of this ROI

from the entire image.[6]

Improves signal-to-noise ratio

(SNR) and enhances image

contrast by removing

contributions from

autofluorescence and detector

noise.[7][8]

Flat-Field Correction

Corrects for non-uniform

illumination across the field of

view by dividing the image by

a reference image of a uniform

fluorescent field.

Ensures that intensity

variations are due to the

sample and not the imaging

system.

Quantitative Image Analysis
Following pre-processing, quantitative data can be extracted from the images.

Table 2: Quantitative Analysis of FD-1080 Imaging Data
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Parameter Methodology Application

Signal-to-Background Ratio

(SBR)

Define an ROI over the feature

of interest (e.g., a blood

vessel) and another ROI over

an adjacent background area.

Calculate SBR as the mean

intensity of the signal ROI

divided by the mean intensity

of the background ROI.[9]

To quantify the contrast and

visibility of structures. Higher

SBR indicates better image

quality.

Vessel Diameter/Area

Use image analysis software

(e.g., ImageJ/Fiji) to manually

or automatically trace the

vessel boundaries and

calculate the diameter or

cross-sectional area.

To assess changes in vascular

morphology, such as

vasodilation, vasoconstriction,

or tumor angiogenesis.

Blood Flow Velocity

Track the movement of the

fluorescent signal front in a

time-lapse sequence of

images along a vessel.

Velocity is calculated as the

distance traveled divided by

the time interval.

To quantify hemodynamic

changes in response to stimuli

or disease progression.[10][11]

Pharmacokinetics and

Biodistribution

Acquire images at multiple

time points post-injection.

Measure the mean

fluorescence intensity in

various organs or tumors over

time. Create time-intensity

curves to determine

parameters like uptake,

clearance, and half-life.[6][12]

[13]

To characterize the in vivo

behavior of FD-1080 or drug-

conjugated FD-1080.

Respiratory Rate In dynamic imaging of the

abdomen, track the

craniocaudal motion of the

For non-invasive monitoring of

a key physiological parameter.
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liver, which corresponds to

respiration. The frequency of

this motion can be determined

using Fourier analysis of the

intensity fluctuations in a

defined ROI on the liver.[4]

Visualizations
Experimental Workflow
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Figure 1. Experimental workflow for in vivo FD-1080 imaging.

Data Analysis Workflow
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Figure 2. Workflow for quantitative data analysis of FD-1080 imaging experiments.

Example Signaling Pathway: VEGF Signaling in
Angiogenesis
While FD-1080 is primarily a vascular imaging agent, it can be used to assess the outcomes of

signaling pathways that affect vasculature, such as angiogenesis. For example, in a drug

development context, FD-1080 imaging could monitor the effects of an anti-angiogenic drug

that targets the VEGF signaling pathway.
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Figure 3. VEGF signaling pathway and its assessment using FD-1080 imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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